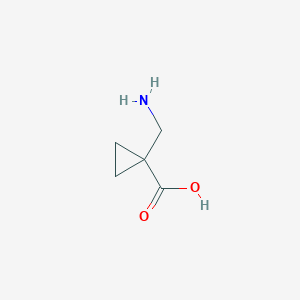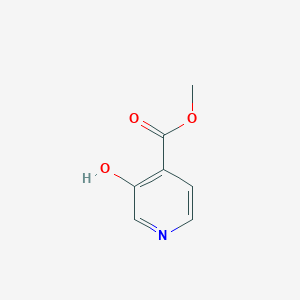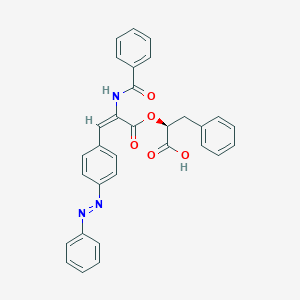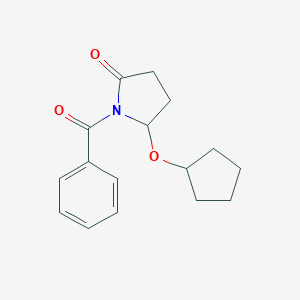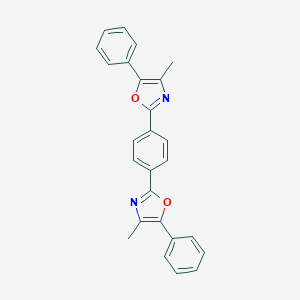
1,4-Bis(4-metil-5-feniloxazol-2-il)benceno
Descripción general
Descripción
1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, also known as 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, is a useful research compound. Its molecular formula is C26H20N2O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Detección de radiactividad mediante conteo de centelleo
1,4-Bis(4-metil-5-feniloxazol-2-il)benceno, también conocido como dimetil POPOP, se utiliza ampliamente en los contadores de centelleo para detectar radiactividad. Estos contadores miden la luz producida por los centelleadores cuando absorben la radiación ionizante. El dimetil POPOP es un compuesto fluorescente eficiente con un alto desplazamiento de Stokes, lo que lo hace particularmente adecuado para esta aplicación debido a su capacidad para producir una cantidad significativa de luz tras la excitación .
Fluorescencia en disolventes polares
El compuesto exhibe fotoestabilidad en disolventes próticos polares y apróticos polares. La fotoestabilidad es crucial para las aplicaciones que requieren una fluorescencia constante a lo largo del tiempo. El rendimiento cuántico de la fotoluminiscencia y la tasa de fotodescomposición del dimetil POPOP están determinadas por la afinidad electrónica del disolvente, lo que lo hace versátil para su uso en diversos entornos de disolventes .
Referencia de propiedades químicas
El libro web de química del Instituto Nacional de Estándares y Tecnología (NIST) proporciona propiedades químicas detalladas de 1,4-Bis(5-feniloxazol-2-il)benceno, que se pueden utilizar como referencia para aplicaciones de investigación científica que requieren un conocimiento preciso del peso molecular, la fórmula y la estructura del compuesto .
4. Aplicaciones industriales como agente blanqueador fluorescente El dimetil POPOP también se utiliza como agente blanqueador fluorescente en aplicaciones industriales. Se emplea ampliamente en productos como detergentes y papel, donde su fluorescencia mejora la apariencia de blancura.
Mecanismo De Acción
Target of Action
It’s known that dimethyl popop is a fluorescent compound , which suggests that its targets could be various biological structures that can interact with or be detected by fluorescence.
Mode of Action
Dimethyl POPOP is known for its fluorescence properties . Fluorescent compounds absorb light at a specific wavelength and then re-emit light at a longer wavelength. The shift in wavelength, known as the Stokes shift, is a characteristic property of each fluorescent compound. For Dimethyl POPOP, it has an excitation peak at 362 nm and an emission peak at 419 nm, giving it a fairly large Stokes’ Shift of 57nm .
Pharmacokinetics
For instance, the molecular weight of Dimethyl POPOP is 392.45 , which could influence its absorption and distribution within the body.
Propiedades
IUPAC Name |
4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDFXDUAENINOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062830 | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow-green solid; [Acros Organics MSDS] | |
| Record name | Dimethyl-POPOP | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3073-87-8 | |
| Record name | Dimethyl-POPOP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-popop | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl POPOP?
A1: The molecular formula of dimethyl POPOP is C26H20N2O2, and its molecular weight is 392.45 g/mol.
Q2: What are the key spectroscopic characteristics of dimethyl POPOP?
A2: Dimethyl POPOP exhibits strong absorption in the ultraviolet (UV) region and emits fluorescence in the blue region. [, , , ] Its maximum absorption and emission wavelengths are typically around 365 nm and 420 nm, respectively. [, , , ] This large Stokes shift is advantageous for fluorescence-based applications.
Q3: Is dimethyl POPOP soluble in common solvents used for scintillation counting?
A3: Yes, dimethyl POPOP is highly soluble in organic solvents like toluene and xylene, which are commonly used in scintillation cocktails. [, , , ] Its high solubility allows for the preparation of concentrated scintillator solutions.
Q4: How does the presence of dimethyl POPOP affect the stability of scintillator solutions?
A4: Dimethyl POPOP is known to enhance the stability of scintillator solutions, particularly in the presence of oxygen. [] It acts as a wavelength shifter, absorbing energy from the primary scintillator and re-emitting it at a longer wavelength, thus minimizing self-absorption and improving light output.
Q5: Does the performance of dimethyl POPOP as a scintillator vary under different conditions?
A5: Yes, factors like temperature, solvent type, and the presence of quenchers can influence the scintillation efficiency of dimethyl POPOP. [, , ] Careful optimization of the scintillator cocktail composition is crucial for accurate measurements.
Q6: What are the primary applications of dimethyl POPOP?
A6: Dimethyl POPOP finds wide applications in: * Scintillation Counting: It serves as a secondary scintillator, enhancing the detection of ionizing radiation by shifting the emission wavelength to a region where photomultiplier tubes are more sensitive. [, , ] * Laser Dyes: Due to its efficient fluorescence, dimethyl POPOP is used as a laser dye in dye lasers, particularly in the blue region of the electromagnetic spectrum. [, , , , ]
Q7: How does the performance of dimethyl POPOP compare to other similar compounds?
A7: Compared to its parent compound, POPOP, dimethyl POPOP exhibits better solubility in some solvents and a slightly red-shifted emission spectrum. [, , ] Research has shown that dimethyl POPOP can achieve higher lasing efficiencies than POPOP in specific dye laser setups, particularly in the presence of energy transfer mechanisms. [, ]
Q8: What are the advantages of using dimethyl POPOP in liquid scintillation counting?
A8: Dimethyl POPOP offers several advantages for liquid scintillation counting: * High Quantum Yield: It exhibits a high fluorescence quantum yield, resulting in efficient conversion of radiation energy into detectable light. [] * Good Solubility: Its excellent solubility in organic solvents allows for preparing concentrated scintillator solutions. [, , ] * Chemical Stability: It shows good chemical stability in scintillator solutions, ensuring consistent performance over time. []
Q9: How does the efficiency of energy transfer in dye lasers affect the performance of dimethyl POPOP?
A9: Research suggests that efficient energy transfer from a donor molecule to dimethyl POPOP in a dye laser setup can significantly enhance its lasing efficiency and expand its wavelength range. [, ] The choice of donor molecule and optimization of its concentration are critical for maximizing energy transfer and achieving desired lasing characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


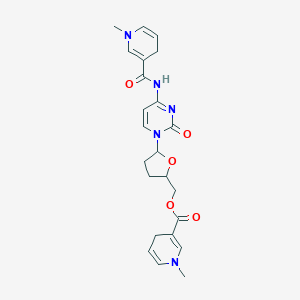
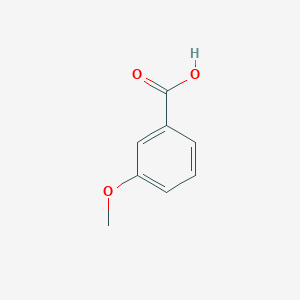
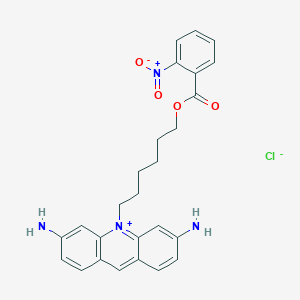
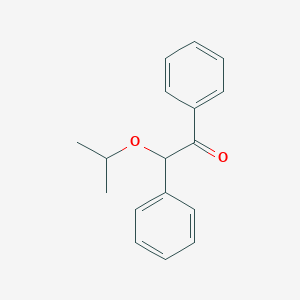

![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
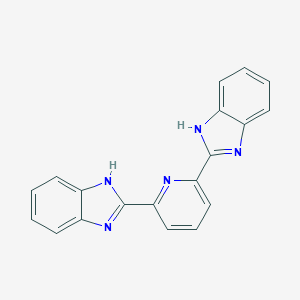
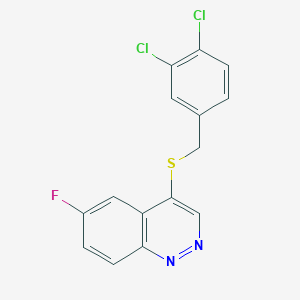
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
